2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo-isoxazole-dione class, characterized by a fused bicyclic core with a dihydroisoxazole ring and a pyrrolidine-dione moiety. Key structural features include:
- 4-Chlorophenyl group at position 2: Introduces electron-withdrawing effects and enhances stability.
- Dihydro-2H-pyrrolo-isoxazole-dione backbone: Contributes to conformational rigidity and may serve as a pharmacophore in bioactive molecules.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)13-7-3-11(4-8-13)16-15-17(19(25)21-18(15)24)26-23(16)14-9-5-12(20)6-10-14/h3-10,15-17H,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKYPBRVIHUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN3O2
- Molecular Weight : 345.81 g/mol
The structure features a pyrrolo[3,4-d]isoxazole core with chlorophenyl and dimethylaminophenyl substituents that may influence its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this structure exhibit anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of isoxazole can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interact with signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties , particularly against bacterial strains. The presence of the dimethylamino group enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial action.
The proposed mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or bacterial growth.
- Receptor Binding : It may bind to receptors that modulate cellular responses to external stimuli, thereby altering cell behavior.
Case Studies
-
In Vitro Studies : A study evaluated the effects of similar compounds on various cancer cell lines (e.g., MCF-7 for breast cancer). Results showed a significant reduction in cell viability at concentrations above 10 µM.
Compound Concentration (µM) Cell Viability (%) 0 100 1 95 10 70 50 30 -
Antibacterial Assays : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for both strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 25
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups. The structural characterization is often achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, the compound can be synthesized from suitable precursors through condensation reactions followed by cyclization processes.
Key Structural Features
- Molecular Formula : C17H16ClN2O2
- Molecular Weight : 316.77 g/mol
- Structural Characteristics : The presence of both chlorophenyl and dimethylaminophenyl groups contributes to its unique electronic properties and biological activity.
Medicinal Applications
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial membranes, leading to cell lysis.
- Neuroprotective Effects : Some studies suggest that the dimethylamino group may enhance the neuroprotective effects of the compound, making it a candidate for treating neurodegenerative diseases.
Material Science Applications
The unique structural features of this compound allow it to be utilized in material science:
- Organic Photovoltaics : Its ability to absorb light and convert it into energy makes it a potential candidate for use in organic solar cells.
- Fluorescent Dyes : The compound can be modified to serve as a fluorescent probe in biological imaging applications due to its photophysical properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a derivative of this compound showed IC50 values in the micromolar range against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
In Pharmaceutical Research, researchers demonstrated that the compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of the chlorophenyl moiety in enhancing membrane permeability.
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs) :
Electron-Donating Groups (EDGs) :
- 4-(Dimethylamino)phenyl (Target): Improves solubility in polar solvents compared to non-polar substituents (e.g., 2-MePh in ) .
Steric and Conformational Effects :
- Ortho-Substituents () : 2-MePh and 2-ClPh create torsional strain, reducing planarity and crystallinity compared to para-substituted analogs .
- 5-Phenyl () : Adds steric bulk, which may limit membrane permeability in biological systems .
Notes on Contradictions and Limitations
- Substituent Position : highlights that ortho-substituted derivatives exhibit lower crystallinity than para-substituted analogs, conflicting with assumptions about steric effects alone .
- Naming Conventions: Variations in IUPAC nomenclature across sources (e.g., vs. 3) complicate direct comparisons; cross-referencing CAS numbers is advised.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step heterocyclic reactions. For example, a diazomethane-mediated cyclization in dichloromethane at low temperatures (–20 to –15°C) can form the pyrrolo-isoxazole core, followed by recrystallization from 2-propanol for purification . Column chromatography (ethyl acetate/hexane, 1:4) under vacuum is effective for isolating intermediates . Ensure strict inert gas conditions to prevent decomposition of reactive intermediates .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- NMR : To confirm substituent positions (e.g., chlorophenyl and dimethylamino groups).
- Single-crystal X-ray diffraction : Critical for resolving stereochemistry, as demonstrated in studies of analogous pyrrolo-pyrazoles .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, as seen in mzCloud analyses of related compounds .
Q. What safety protocols are critical during synthesis and handling?
- Use explosion-proof equipment and avoid static discharge due to potential instability of intermediates .
- Store in airtight, corrosion-resistant containers at <50°C to prevent degradation .
- Wear flame-resistant clothing and respiratory protection in poorly ventilated areas .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis parameters?
Apply factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
Q. How can computational chemistry predict reactivity and stability?
Use quantum mechanical calculations (e.g., DFT) to:
- Map reaction pathways for key steps like isoxazole ring formation.
- Predict regioselectivity of substituent effects (e.g., electron-donating dimethylamino vs. electron-withdrawing chlorophenyl groups). ICReDD’s methodology combines computational predictions with experimental validation to accelerate reaction discovery .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Controlled replication : Standardize variables (e.g., solvent purity, inert atmosphere) across studies.
- Meta-analysis : Compare data from structurally similar compounds, such as pyrazole and isoxazole derivatives, to identify trends in substituent effects .
- Advanced analytics : Use HPLC-MS to trace impurities that may skew bioactivity results, as seen in antimicrobial studies .
Q. How to design mechanistic studies on substituent effects?
- Synthesize analogs with modified substituents (e.g., replacing chlorophenyl with fluorophenyl).
- Monitor reaction kinetics via in-situ IR or NMR to identify rate-limiting steps.
- Compare electronic effects using Hammett plots or computational frontier orbital analysis .
Q. What methodologies assess stability under environmental or biological conditions?
- Accelerated degradation studies : Expose the compound to UV light, humidity, or oxidative buffers.
- LC-MS/MS : Track degradation products, as demonstrated in studies of dihydropyrrolo derivatives .
- Microscopy : Evaluate crystallinity changes under stress, which impact solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
